molecular formula C29H39N5O5 B12406516 Hdac-IN-36

Hdac-IN-36

Cat. No.: B12406516
M. Wt: 537.6 g/mol
InChI Key: NTUCJWZWDDQYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hdac-IN-36 is a histone deacetylase inhibitor that specifically targets histone deacetylase 6. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylases, which are enzymes involved in the removal of acetyl groups from lysine residues on histone proteins. This process is crucial for the regulation of gene expression. This compound has shown potential in inducing apoptosis, autophagy, and inhibiting cell migration, making it a promising candidate for cancer research, particularly in the study of breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac-IN-36 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactions are conducted in industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Synthesis: Continuous flow synthesis is employed to enhance efficiency and scalability. This method allows for the continuous introduction of reactants and removal of products, reducing reaction times and improving yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hdac-IN-36 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Scientific Research Applications

Hdac-IN-36 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of histone deacetylase 6 and its effects on gene expression and chromatin structure.

    Biology: Employed in cellular and molecular biology research to investigate the role of histone deacetylase 6 in various cellular processes, including apoptosis, autophagy, and cell migration.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in breast cancer research. It has shown promising antitumor and antimetastatic effects in preclinical studies.

    Industry: Utilized in the development of new histone deacetylase inhibitors and other epigenetic modulators for therapeutic applications.

Mechanism of Action

Hdac-IN-36 exerts its effects by inhibiting the activity of histone deacetylase 6. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Hdac-IN-36 is compared with other histone deacetylase inhibitors, highlighting its uniqueness:

    Vorinostat: Vorinostat is a pan-histone deacetylase inhibitor that targets multiple histone deacetylase isoforms. This compound, on the other hand, is more selective for histone deacetylase 6, reducing potential off-target effects.

    Romidepsin: Romidepsin is another histone deacetylase inhibitor with a different mechanism of action, involving the formation of a disulfide bond with the active site of histone deacetylase enzymes. This compound does not form such bonds, making it structurally distinct.

    Belinostat: Belinostat is a broad-spectrum histone deacetylase inhibitor with activity against multiple isoforms.

Conclusion

This compound is a promising histone deacetylase inhibitor with significant potential in scientific research and therapeutic applications. Its selective inhibition of histone deacetylase 6, combined with its ability to induce apoptosis, autophagy, and inhibit cell migration, makes it a valuable tool in the study of cancer and other diseases. The compound’s unique properties and targeted mechanism of action distinguish it from other histone deacetylase inhibitors, offering new avenues for research and development.

Properties

Molecular Formula

C29H39N5O5

Molecular Weight

537.6 g/mol

IUPAC Name

6-[4-[5,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinazolin-2-yl]-2,6-dimethylphenoxy]-N-hydroxyhexanamide

InChI

InChI=1S/C29H39N5O5/c1-19-15-21(16-20(2)27(19)39-14-8-6-7-9-25(35)32-36)28-30-23-17-22(37-4)18-24(38-5)26(23)29(31-28)34-12-10-33(3)11-13-34/h15-18,36H,6-14H2,1-5H3,(H,32,35)

InChI Key

NTUCJWZWDDQYER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCCCCC(=O)NO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=N2)N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.